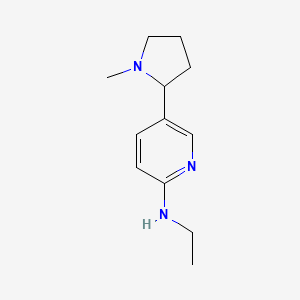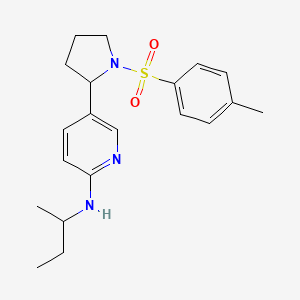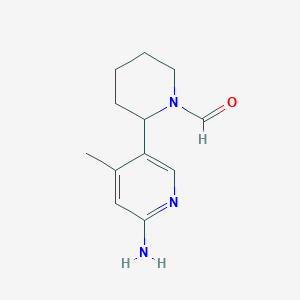
3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that features a benzaldehyde group linked to a difluoromethoxyphenyl and oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps. One common method starts with the preparation of the 2-(difluoromethoxy)phenyl precursor, which is then reacted with appropriate reagents to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
Oxidation: Formation of 3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: Formation of 3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring and difluoromethoxy group can enhance its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-Methoxybenzaldehyde: Similar structure but lacks the oxadiazole and difluoromethoxy groups.
Uniqueness
3-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of both the oxadiazole ring and the difluoromethoxy group, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H12F2N2O4 |
|---|---|
Peso molecular |
346.28 g/mol |
Nombre IUPAC |
3-[[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C17H12F2N2O4/c18-17(19)24-14-7-2-1-6-13(14)16-20-15(25-21-16)10-23-12-5-3-4-11(8-12)9-22/h1-9,17H,10H2 |
Clave InChI |
FPYPSEOWENYCQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NOC(=N2)COC3=CC=CC(=C3)C=O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11803180.png)

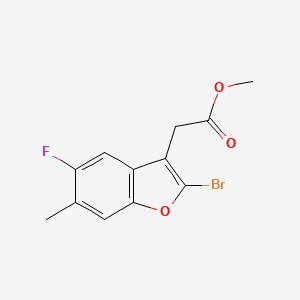
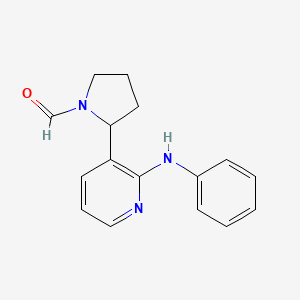
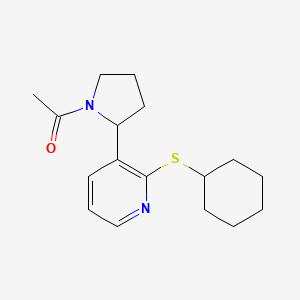
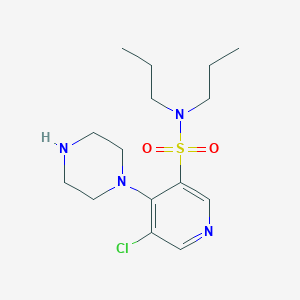
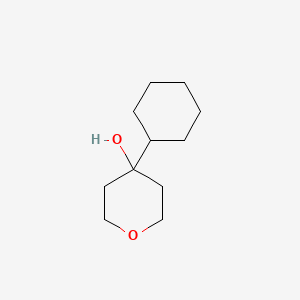


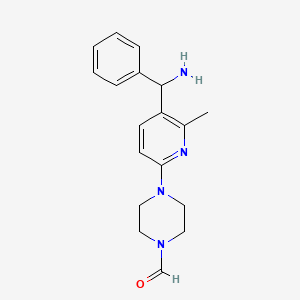
![6-Isopropyl-3,5-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803246.png)
